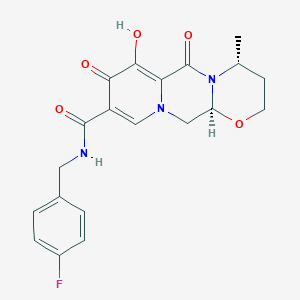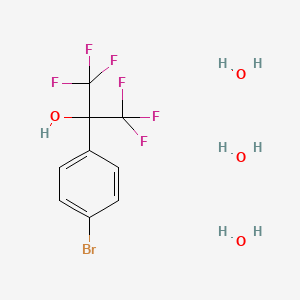
Defluoro dolutegravir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Defluoro dolutegravir is a derivative of dolutegravir, an antiviral agent used in the treatment of HIV-1 infections. Dolutegravir belongs to the class of HIV integrase strand transfer inhibitors, which prevent the integration of viral DNA into the host genome, thereby inhibiting viral replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of defluoro dolutegravir involves multiple steps, starting from a benzyl-protected pyran. The process includes constructing a pyridone ring, followed by cyclization using 3-®-amino-1-butanol, and several chemical transformations . High-speed homogenization and probe sonication techniques are also employed in the preparation of dolutegravir nanosuspensions .
Industrial Production Methods: Industrial production of this compound can be optimized using continuous flow chemistry, which significantly reduces reaction time and improves yield. This method involves telescoping multiple steps and using continuous flow reactors .
Analyse Chemischer Reaktionen
Types of Reactions: Defluoro dolutegravir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include fluorinated benzylamine, 3-®-amino-1-butanol, and various catalysts. The reaction conditions often involve high temperatures and specific pH levels to ensure optimal yield .
Major Products Formed: The major products formed from these reactions include intermediates such as pyridone and the final product, this compound. These intermediates are crucial for the stepwise synthesis of the compound .
Wissenschaftliche Forschungsanwendungen
Defluoro dolutegravir has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference material for analytical standards . In biology and medicine, it is studied for its antiviral properties and potential use in HIV treatment . The compound’s enhanced solubility and bioavailability make it a promising candidate for further pharmaceutical research .
Wirkmechanismus
Defluoro dolutegravir exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme, blocking the strand transfer step of retroviral DNA integration into the host cell. This inhibition prevents the replication of the virus and reduces viral load in patients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to defluoro dolutegravir include other HIV integrase inhibitors such as raltegravir, elvitegravir, bictegravir, and cabotegravir .
Uniqueness: this compound is unique due to its structural modifications, which enhance its solubility and bioavailability compared to other integrase inhibitors. Its continuous flow synthesis method also offers advantages in terms of reaction time and yield .
Eigenschaften
CAS-Nummer |
1863916-88-4 |
|---|---|
Molekularformel |
C20H20FN3O5 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
(3S,7R)-N-[(4-fluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-14(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-2-4-13(21)5-3-12/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1 |
InChI-Schlüssel |
WINWILCOHJPYNO-ABAIWWIYSA-N |
Isomerische SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)O |
Kanonische SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)


![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)





![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)


